molecular formula C20H21F3N2OS B1216063 Fluacizine CAS No. 30223-48-4

Fluacizine

Cat. No.: B1216063
CAS No.: 30223-48-4
M. Wt: 394.5 g/mol
InChI Key: VHEOUJNDDFHPGJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of fluacizine involves several steps. The key synthetic route includes the reaction of 2-(trifluoromethyl)phenothiazine with diethylamino-propanone under specific conditions . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Fluacizine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fluacizine has several scientific research applications:

Mechanism of Action

Fluacizine exerts its effects primarily through the inhibition of norepinephrine reuptake, which increases the levels of norepinephrine in the synaptic cleft. This action enhances neurotransmission and contributes to its antidepressant effects. Additionally, this compound has antihistamine and anticholinergic properties, which further modulate its pharmacological profile . The molecular targets include norepinephrine transporters, histamine receptors, and cholinergic receptors .

Comparison with Similar Compounds

Fluacizine is unique among phenothiazine derivatives due to its specific pharmacological profile. It is the trifluoromethyl analogue of chloracizine . Similar compounds include:

    Chloracizine: A phenothiazine derivative with similar chemical structure but different pharmacological properties.

    Pipofezine: Another tricyclic antidepressant with distinct chemical and pharmacological characteristics.

This compound’s ability to reverse catalepsy and extrapyramidal symptoms, along with its norepinephrine reuptake inhibition, sets it apart from other similar compounds .

Properties

CAS No.

30223-48-4

Molecular Formula

C20H21F3N2OS

Molecular Weight

394.5 g/mol

IUPAC Name

3-(diethylamino)-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one

InChI

InChI=1S/C20H21F3N2OS/c1-3-24(4-2)12-11-19(26)25-15-7-5-6-8-17(15)27-18-10-9-14(13-16(18)25)20(21,22)23/h5-10,13H,3-4,11-12H2,1-2H3

InChI Key

VHEOUJNDDFHPGJ-UHFFFAOYSA-N

SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F

Canonical SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F

30223-48-4

Related CAS

27312-93-2 (mono-hydrochloride)

Synonyms

10-(beta-diethylaminopropionyl)-2-trifluoromethylphenothiazine
fluoracizine
fluoracizine monohydrochloride
ftoracizin
ftoratsizin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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